molecular formula C21H20O10 B15156222 Kaempferol-3-O-rhamnoside

Kaempferol-3-O-rhamnoside

Cat. No.: B15156222
M. Wt: 432.4 g/mol
InChI Key: SOSLMHZOJATCCP-UHFFFAOYSA-N
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Description

Kaempferol-3-O-rhamnoside, also known as afzelin, is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-rhamnoside can be synthesized using engineered microorganisms such as Escherichia coli. . By engineering the tyrosine biosynthesis pathway in E. coli, this compound can be produced from glucose .

Industrial Production Methods

Industrial production of this compound involves the use of biotechnological approaches, such as metabolic engineering of microorganisms. This method allows for the efficient and scalable production of the compound from renewable resources like glucose .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their potential therapeutic applications .

Mechanism of Action

Kaempferol-3-O-rhamnoside exerts its effects through various molecular targets and pathways. It modulates signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines . Additionally, it influences the calcium signaling pathway, which plays a crucial role in cellular processes .

Comparison with Similar Compounds

Kaempferol-3-O-rhamnoside is unique among flavonoid glycosides due to its specific rhamnose sugar moiety. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific sugar moieties and biological activities.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLMHZOJATCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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